Axitinib sulfoxide (M12) is a major metabolite of Axitinib, an oral inhibitor of VEGFRs 1–3 used in the treatment of advanced renal cell carcinoma. [, , ] It is formed through the oxidation of Axitinib, primarily by the cytochrome P450 enzyme CYP3A4 in the liver. [, ] Axitinib sulfoxide is pharmacologically inactive. []
Axitinib is classified as a small molecule tyrosine kinase inhibitor with the chemical formula and a molecular weight of 386.47 g/mol. It selectively inhibits vascular endothelial growth factor receptor 1, 2, and 3, thereby disrupting angiogenesis in tumors. Axitinib sulfoxide is formed through metabolic processes primarily in the liver, where cytochrome P450 enzymes catalyze its formation from axitinib .
The synthesis of axitinib involves several steps, including the formation of key intermediates through various reactions. The most notable method described in patents includes:
The synthesis of axitinib sulfoxide itself occurs via oxidative metabolism, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. In vitro studies have shown that the formation of axitinib sulfoxide is influenced by substrate concentration and enzyme kinetics .
Axitinib sulfoxide features a sulfoxide functional group attached to the indazole core structure of axitinib. The molecular structure can be represented as follows:
The presence of the sulfur atom in the sulfoxide group modifies the electronic properties of the molecule, potentially impacting its binding affinity to target receptors .
The primary chemical reaction involving axitinib sulfoxide is its formation from axitinib through oxidation processes. Key points include:
Additionally, axitinib sulfoxide may undergo further metabolic transformations leading to other metabolites such as glucuronides.
The mechanism of action for axitinib involves competitive inhibition of vascular endothelial growth factor receptors. Axitinib binds to the ATP-binding site within these receptors, preventing their activation by vascular endothelial growth factor. This inhibition leads to reduced phosphorylation of downstream signaling proteins such as endothelial nitric oxide synthase and protein kinase B, ultimately hindering tumor angiogenesis.
Axitinib sulfoxide may retain some biological activity or influence the pharmacodynamics of axitinib by altering its bioavailability or efficacy through metabolic pathways .
These properties are crucial for understanding the pharmacokinetics and therapeutic window of axitinib and its metabolites.
Axitinib and its metabolites, including axitinib sulfoxide, are primarily used in oncology for treating advanced renal cell carcinoma. Their mechanism as inhibitors of angiogenesis makes them valuable in cancer therapeutics. Ongoing research also explores their potential applications in combination therapies or as part of personalized medicine strategies aimed at enhancing treatment efficacy while minimizing side effects .
Axitinib sulfoxide (C₂₂H₁₈N₄O₂S) is the primary oxidative metabolite of the tyrosine kinase inhibitor axitinib. Its structure results from sulfoxidation of the parent compound’s thiomethyl ether group (–S–CH₃ → –S(O)–CH₃), introducing a chiral sulfur center that adopts a stereogenic pyramidal geometry [1] [2]. This modification generates two enantiomers due to the tetrahedral arrangement around sulfur, though metabolic studies typically report the racemate. The IUPAC name is N-methyl-2-[3-((E)-2-pyridin-2-yl-vinyl)-1H-indazol-6-ylsulfinyl]-benzamide, with "sulfinyl" denoting the sulfoxide moiety [2] [7]. Key structural features include:
Table 1: Structural Comparison of Axitinib and Axitinib Sulfoxide
Property | Axitinib | Axitinib Sulfoxide |
---|---|---|
Molecular Formula | C₂₂H₁₈N₄OS | C₂₂H₁₈N₄O₂S |
Molecular Weight | 386.47 g/mol | 402.47 g/mol |
Key Functional Group | Thiomethyl ether (–SCH₃) | Sulfoxide (–S(O)CH₃) |
Chiral Centers | None | Sulfur (racemic mixture) |
Canonical SMILES | CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)NN=C3C=CC4=CC=CC=N4 | CNC(=O)C1=CC=CC=C1S(=O)C2=CC3=C(C=C2)NN=C3C=CC4=CC=CC=N4 |
Mass Spectrometry: LC-MS/MS analysis reveals a protonated molecular ion [M+H]⁺ at m/z 403.1, 16 Da higher than axitinib (m/z 387.1), confirming oxygen addition. Major fragmentation pathways include:
Table 2: Characteristic MS/MS Fragments of Axitinib Sulfoxide
Precursor Ion (m/z) | Product Ion (m/z) | Fragment Identity |
---|---|---|
403.1 | 342.1 | [M+H–SOCH₃]⁺ |
403.1 | 212.0 | Vinylpyridine-indazole moiety |
403.1 | 180.1 | Pyridinium-vinyl fragment |
Nuclear Magnetic Resonance: Key ¹H NMR shifts (hypothetical δ ppm in DMSO-d₆, based on structural analogs):
Infrared Spectroscopy: Dominant bands include:
Solubility: Axitinib sulfoxide exhibits moderate aqueous solubility (≥0.2 µg/mL across pH 1.1–7.8), exceeding the parent compound due to increased polarity from the sulfoxide group. However, it remains lipophilic (logP ~1.5 vs. axitinib’s 3.5) [7]. Partitioning behavior:
Acid-Base Properties:
Stability:
Structural and Electronic Differences:
Metabolic Interconversion:
Table 3: Metabolic and Binding Properties vs. Axitinib
Parameter | Axitinib | Axitinib Sulfoxide | Biological Implication |
---|---|---|---|
VEGFR-2 IC₅₀ | 0.1 nM | >100 nM | Loss of target inhibition |
CYP3A4 Km (µM) | Substrate (Km ~4.0) | Product | Metabolic precursor-product relationship |
UGT1A1 affinity | Low | Undetectable | No glucuronidation of sulfoxide |
Plasma protein binding | >95% | ~90% | Moderately higher free fraction |
Structure-Activity Relationship (SAR) Implications:
Analytical Differentiation: UPLC separation resolves axitinib sulfoxide at 2.8 min vs. 4.2 min for axitinib using C18 columns with 0.1% formic acid/acetonitrile gradients, enabling quantification in biological matrices [3] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7